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Compound of Interest

Compound Name: Bis(2-ethylhexyl) terephthalate

Cat. No.: B1667314 Get Quote

Introduction

Di(2-ethylhexyl) terephthalate (DEHT), a non-phthalate plasticizer, is increasingly used as a

substitute for ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP) in food packaging

materials, particularly polyvinyl chloride (PVC) films.[1][2] While considered safer, it is crucial to

monitor its migration from packaging into foodstuffs to ensure consumer safety and regulatory

compliance. The migration of chemical substances from food contact materials (FCMs) is

regulated by authorities such as the European Commission (under Regulation (EU) No

10/2011) and the U.S. Food and Drug Administration (FDA).[3][4] This protocol outlines a

comprehensive method for determining the specific migration of DEHT from plastic food

packaging into food simulants using gas chromatography-mass spectrometry (GC-MS).

Principle

The protocol is based on the principle of specific migration testing, where the food packaging

material is exposed to a food simulant under controlled conditions of time and temperature that

mimic the intended use of the packaging.[5] Following exposure, the food simulant is analyzed

to quantify the amount of DEHT that has leached from the material. The results are then

compared against the specific migration limit (SML) established by regulatory bodies to assess

compliance.

Experimental Protocol
1. Apparatus and Materials
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Analytical Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-

MS).

GC Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-

methylpolysiloxane column.[6]

Glassware: Volumetric flasks, beakers, pipettes, glass vials with screw caps, and migration

cells.

Equipment: Analytical balance, oven or incubator, hot press (for sample preparation if

needed), ultrasonic bath.[7]

Reagents and Standards:

DEHT analytical standard (≥98% purity).

Internal Standard (e.g., Triphenyl phosphate).

Solvents: HPLC or GC-grade n-hexane, acetonitrile, methanol, ethyl acetate.[8]

Food Simulants (as per Regulation (EU) No 10/2011):

Simulant A: 10% ethanol (v/v) in distilled water (for aqueous foods).

Simulant B: 3% acetic acid (w/v) in distilled water (for acidic foods).

Simulant D1: 50% ethanol (v/v) in distilled water (for alcoholic foods and as a fatty food

simulant).

Simulant D2: Vegetable oil (e.g., olive oil) or isooctane (for fatty foods).[2][9]

2. Sample Preparation

Cut the food packaging material into test specimens of known surface area (e.g., 1 dm²).

Handle samples with clean forceps to avoid contamination.

Clean the surface of the specimens by gently wiping with distilled water and then drying, if

necessary, to remove any surface contaminants.[7]
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For rigid containers, the migration test can be performed by filling the article with the

selected food simulant.[9] For films and flexible packaging, a migration cell is used, allowing

single-sided contact, or the sample is fully immersed.[1]

3. Migration Procedure

Select the appropriate food simulant(s) and test conditions (time and temperature) based on

the intended use of the packaging material as specified in regulatory guidelines (e.g., EU

Regulation 10/2011). A common test condition for long-term storage at room temperature is

10 days at 40°C.[10]

Place the prepared test specimen in contact with a known volume of the food simulant. The

standard ratio is 6 dm² of packaging material per 1 kg (or 1 L) of food simulant.[11]

Seal the migration cell or container to prevent evaporation and place it in an oven or

incubator set to the selected temperature for the specified duration.

At the end of the exposure period, remove the test specimen. The simulant is now ready for

extraction and analysis.

4. Preparation of Calibration Standards

Prepare a stock solution of DEHT (e.g., 1000 mg/L) in a suitable solvent like hexane or

acetonitrile.

Perform serial dilutions of the stock solution to prepare a series of working standard

solutions with concentrations ranging from approximately 0.05 mg/L to 10 mg/L.

Spike each working standard with a constant concentration of the internal standard.

5. Extraction of DEHT from Food Simulants

For Aqueous Simulants (A, B):

Transfer a known volume (e.g., 10 mL) of the simulant into a separatory funnel.

Add the internal standard.
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Perform a liquid-liquid extraction (LLE) by adding 10 mL of n-hexane and shaking

vigorously for 2-3 minutes.[12]

Allow the layers to separate and collect the organic (n-hexane) layer. Repeat the

extraction twice.

Combine the organic extracts and concentrate them to a final volume of 1 mL under a

gentle stream of nitrogen.

For Fatty Simulants (D1, D2 - Olive Oil):

Dilute a known amount of the olive oil simulant with n-hexane.

A clean-up step using Solid Phase Extraction (SPE) with a Florisil or C18 cartridge may be

necessary to remove lipids.[12]

Elute the DEHT from the SPE cartridge with a suitable solvent (e.g., ethyl acetate), add

the internal standard, and concentrate the eluate to 1 mL.

6. GC-MS Analysis

Injection: Inject 1 µL of the final extract into the GC-MS system in splitless mode.[6]

GC Conditions (Example):

Injector Temperature: 250°C.[6]

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

Oven Temperature Program: Start at 105°C for 1 min, ramp to 180°C at 3°C/min, hold for

4 min, then ramp to 290°C at 10°C/min and hold for 0.5 min.[6]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

Monitor characteristic ions for DEHT (e.g., m/z 149, 167, 207) and the internal standard.
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7. Quantification

Construct a calibration curve by plotting the ratio of the DEHT peak area to the internal

standard peak area against the concentration of the DEHT standards.

Calculate the concentration of DEHT in the food simulant (C_simulant) in mg/L using the

regression equation from the calibration curve.

Calculate the specific migration (M) in mg per kg of food or mg per dm² of packaging surface

area.

In mg/kg of food: Assuming 1 kg of food is in contact with 6 dm² of packaging: M (mg/kg) =

C_simulant (mg/L) x (Volume of simulant (L) / Mass of food simulant equivalent (kg)).

In mg/dm²: M (mg/dm²) = (C_simulant (mg/L) x Volume of simulant (L)) / Surface area of

sample (dm²).

Data Presentation
The following table summarizes representative migration data for phthalates and their

substitutes from various studies.
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Plasticizer
Packaging
Material

Food
Simulant/Fo
od

Test
Conditions

Migration
Level

Reference

DEHP PVC Film 90% Ethanol
72 hours,

25°C

4.17 ppm

(mg/L)
[7]

DEHP PVC Film Olive Oil

15 sec,

Microwave

(700W)

"Substantial

amounts"
[7]

DBP
Plastic

Container
Water

5 min,

Microwave

(850W)

Up to 7.5

µg/L
[6]

DEHP
PVC Cling

Film

Fatty Food

Simulant
Not specified

Exceeded 1.5

mg/kg SML
[2]

DEHP
Meat

Packaging

Meat Product

(50% fat)
28 days, 4°C

13.22 - 28.20

mg/kg
[11]

DBP
Meat

Packaging

Meat Product

(50% fat)
28 days, 4°C

6.12 - 11.11

mg/kg
[11]

DEHT
PVC Cling

Film

Fatty Food

Simulant
Not specified

Lower than

DEHP
[1]

Mandatory Visualization
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1. Preparation

2. Migration Test

3. Analysis

4. Quantification & Reporting

Packaging Sample
(Known Surface Area)

Expose Sample to Simulant
(e.g., 10 days at 40°C)

Select Food Simulant
(e.g., 50% Ethanol)

Liquid-Liquid or
Solid-Phase Extraction

Collect Simulant

GC-MS Analysis
(SIM Mode)

Concentrated Extract

Calculate Concentration
vs. Calibration Curve

Peak Area Data

Report Migration
(mg/kg or mg/dm²)

Compare with SML

Click to download full resolution via product page

Caption: Workflow for DEHT migration testing from food packaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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